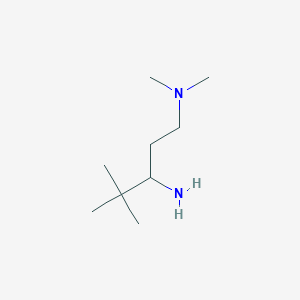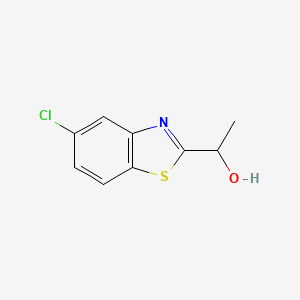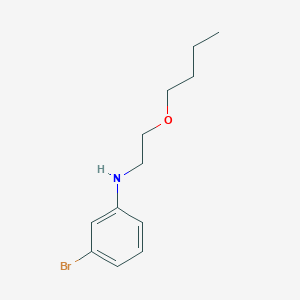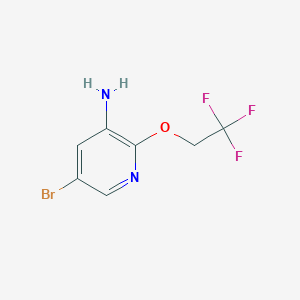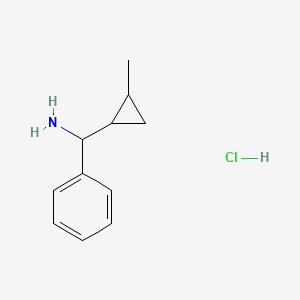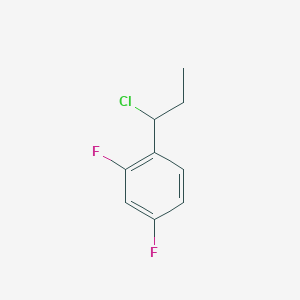
1-(1-Chloropropyl)-2,4-difluorobenzene
Übersicht
Beschreibung
“1-(1-Chloropropyl)-2,4-difluorobenzene” is likely a halogenated organic compound, as it contains a benzene ring with fluorine and chlorine substitutions, and a propyl group .
Synthesis Analysis
While specific synthesis methods for “1-(1-Chloropropyl)-2,4-difluorobenzene” are not available, similar compounds often involve electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of “1-(1-Chloropropyl)-2,4-difluorobenzene” would consist of a benzene ring with two fluorine atoms and a propyl group attached to it .Chemical Reactions Analysis
Halogenated organic compounds like “1-(1-Chloropropyl)-2,4-difluorobenzene” are generally more reactive than their non-halogenated counterparts .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Chloropropyl)-2,4-difluorobenzene” would depend on its specific structure. Similar compounds are often flammable and slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Ring-Opening and Halogenation
Research by Garve et al. (2014) highlights the use of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to chlorinated products, which suggests the potential for similar ring-opening reactions involving chloro-difluorobenzene derivatives to synthesize complex molecules with specific halogen patterns (Garve et al., 2014).
Fluorine Chemistry
A study by Sipyagin et al. (2004) on the synthesis of new pentafluorosulfanyl and perfluoroalkylthio derivatives of chloro-nitrobenzenes showcases the activation of halogen substituents towards nucleophilic attack due to fluorine-containing groups. This indicates the role of difluorobenzene derivatives in synthesizing fluorine-rich molecules for various applications (Sipyagin et al., 2004).
Photocatalyzed Oxidation
Bloom et al. (2014) discuss the photocatalyzed oxidation of benzylic compounds to achieve benzylic fluorides, indicating the potential for photocatalytic applications of chloro-difluorobenzene derivatives in synthesizing electron-deficient fluorinated molecules (Bloom et al., 2014).
Pesticide Crystal Structure
Research by Jeon et al. (2014) on the crystal structure of flufenoxuron, a benzoylurea pesticide, provides insights into the structural applications of difluorobenzene derivatives in understanding the physical properties of pesticides and enhancing their efficacy (Jeon et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-chloropropyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLKOSUMHPUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloropropyl)-2,4-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
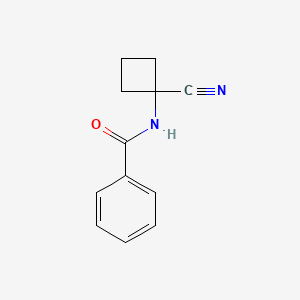
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
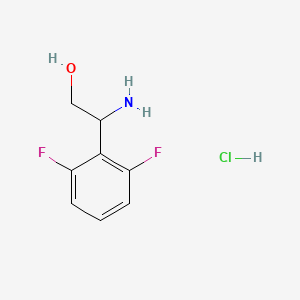
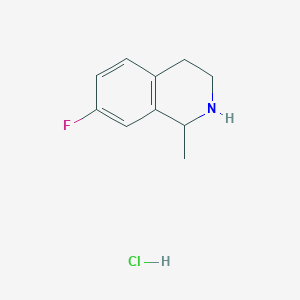
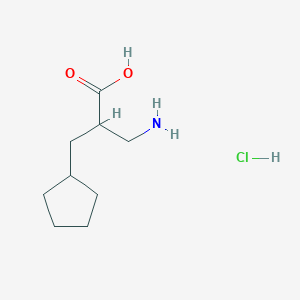
![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)
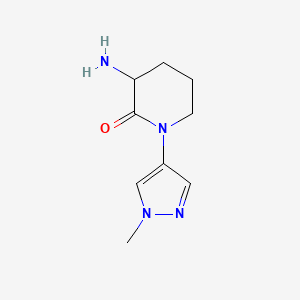
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)
